molecular formula C10H12ClN3OS B15193224 2-Amino-5-styryl-1,3,4-thiadiazole hydrochloride hydrate CAS No. 102367-69-1

2-Amino-5-styryl-1,3,4-thiadiazole hydrochloride hydrate

Cat. No.: B15193224
CAS No.: 102367-69-1
M. Wt: 257.74 g/mol
InChI Key: TYCJUVSTYLVNEX-KMXZHCNGSA-N
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Description

2-Amino-5-styryl-1,3,4-thiadiazole hydrochloride hydrate is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-styryl-1,3,4-thiadiazole hydrochloride hydrate typically involves the reaction of thiosemicarbazide with substituted carboxylic acids in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate acylthiosemicarbazide, which cyclizes to form the thiadiazole ring. The styryl group is introduced through a subsequent reaction with a suitable styrene derivative.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-styryl-1,3,4-thiadiazole hydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding thiol or thione derivatives.

    Substitution: The amino and styryl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or thione derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-5-styryl-1,3,4-thiadiazole hydrochloride hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.

    Medicine: Investigated for its anticancer properties and potential use in chemotherapy.

    Industry: Used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The biological activity of 2-Amino-5-styryl-1,3,4-thiadiazole hydrochloride hydrate is attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. The thiadiazole ring is known to interact with nucleic acids and proteins, leading to the modulation of gene expression and protein function. The styryl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1,3,4-thiadiazole
  • 2-Amino-5-methyl-1,3,4-thiadiazole
  • 2-Amino-5-ethyl-1,3,4-thiadiazole

Uniqueness

2-Amino-5-styryl-1,3,4-thiadiazole hydrochloride hydrate is unique due to the presence of the styryl group, which imparts additional biological activity and enhances its ability to interact with molecular targets. The combination of the thiadiazole ring and the styryl group makes this compound a versatile scaffold for the development of new drugs and materials.

Properties

CAS No.

102367-69-1

Molecular Formula

C10H12ClN3OS

Molecular Weight

257.74 g/mol

IUPAC Name

5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-amine;hydrate;hydrochloride

InChI

InChI=1S/C10H9N3S.ClH.H2O/c11-10-13-12-9(14-10)7-6-8-4-2-1-3-5-8;;/h1-7H,(H2,11,13);1H;1H2/b7-6+;;

InChI Key

TYCJUVSTYLVNEX-KMXZHCNGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN=C(S2)N.O.Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN=C(S2)N.O.Cl

Origin of Product

United States

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